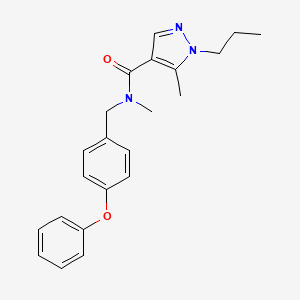

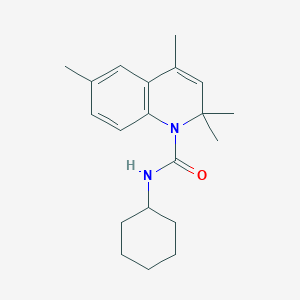

N,5-dimethyl-N-(4-phenoxybenzyl)-1-propyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to N,5-dimethyl-N-(4-phenoxybenzyl)-1-propyl-1H-pyrazole-4-carboxamide, often involves strategic functionalization of the pyrazole ring and the introduction of substituents that confer desired properties. A common approach includes reactions with silylated intermediates, leading to the formation of various pyrazole derivatives with potential antileukemic activities or other biological effects (Earl & Townsend, 1979). The synthesis can also explore the use of dimethylaminomethylene ketone derivatives as intermediates for constructing complex pyrazole frameworks (Kaur et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the target compound, can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and ESI-MS. These methods confirm the molecular configuration, including the (E)-configuration of specific groups and the optimization of theoretical structures in different phases (Karrouchi et al., 2021). Crystal structure determination through X-ray diffraction further provides insight into the compound's solid-state geometry and intermolecular interactions (Rambabu et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, including N-demethylation, which is significant in their metabolic pathways (Skibba et al., 1970). The compounds exhibit various chemical properties, including reactivity towards nucleophiles and electrophiles, demonstrated by their synthesis routes and interaction studies. For instance, the interaction with thiols or thiophenols to afford specific sulfanyl derivatives indicates the nucleophilic sites within the molecule (Bol’but et al., 2014).

properties

IUPAC Name |

N,5-dimethyl-N-[(4-phenoxyphenyl)methyl]-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-4-14-25-17(2)21(15-23-25)22(26)24(3)16-18-10-12-20(13-11-18)27-19-8-6-5-7-9-19/h5-13,15H,4,14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGKBQCFVNVDPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)N(C)CC2=CC=C(C=C2)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-{1-[3-(4-fluorophenyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654840.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)

![1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5654874.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5654892.png)

![1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5654893.png)

![1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide](/img/structure/B5654912.png)

![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)

![3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5654930.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5654943.png)